PARP-1 Enzyme Inhibition: A Direct Head-to-Head Comparison with the 3-Bromo Regioisomer
In a displacement assay measuring binding affinity to the PARP-1 catalytic domain, the 4-bromo-substituted compound demonstrated a Kd of 10 nM. This contrasts with its 3-bromo positional isomer, which exhibited a significantly higher Kd of 1,030 nM under equivalent assay conditions, representing a >100-fold loss in affinity [1]. This stark difference illustrates that the para-bromine substitution is a critical determinant of PARP-1 binding pocket complementarity.
| Evidence Dimension | PARP-1 Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 10 nM |
| Comparator Or Baseline | 3-bromo-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide (CAS 898455-28-2, Kd = 1,030 nM) |
| Quantified Difference | >100-fold superior binding affinity (lower Kd) |
| Conditions | PARP-1 displacement assay (BindingDB assay ID 6372, US8765972 patent reference) |
Why This Matters
For research programs targeting PARP-1 mediated DNA repair, the 4-bromo variant provides a >100-fold advantage in target engagement over the 3-bromo analog, directly translating to lower working concentrations for cellular assays and reduced off-target risk at effective doses.
- [1] BindingDB. (2014). Entry for BDBM124951 (US8765972, 4) and BDBM240704 (US9422243, 1). PARP-1 Displacement Assay Kd Data. View Source
- [2] BindingDB. (2017). Entry for BDBM240704 (US9422243, 1). PARP-1 Displacement Assay Kd Data. View Source
